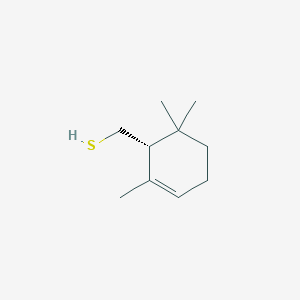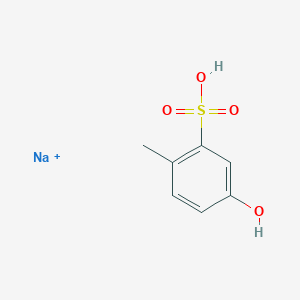
Sodium hydroxytoluenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydroxytoluenesulphonate is an organic compound with the molecular formula C7H7NaO4S. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hydroxytoluenesulphonate is typically synthesized by the neutralization of toluenesulfonic acid with sodium hydroxide. The reaction is straightforward and involves mixing the acid with the base in an aqueous solution, followed by crystallization to obtain the pure compound .
Industrial Production Methods: On an industrial scale, this compound is produced through a similar neutralization process. The reaction is carried out in large reactors where toluenesulfonic acid is added to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting solution is then evaporated to yield the solid product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydroxytoluenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Sodium hydroxytoluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in sulfonation reactions.
Biology: It serves as a buffer in biochemical assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of sodium hydroxytoluenesulphonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical properties. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved in its action include nucleophilic substitution and electrophilic addition reactions .
Comparación Con Compuestos Similares
- Sodium p-toluenesulfonate
- Sodium xylene sulfonate
- Sodium benzenesulfonate
Comparison: Sodium hydroxytoluenesulphonate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Compared to sodium p-toluenesulfonate, it has a higher solubility in water and a different reactivity profile in substitution reactions. Sodium xylene sulfonate and sodium benzenesulfonate, while similar, differ in their hydrophobic and hydrophilic balance, affecting their applications in detergents and surfactants .
Propiedades
Número CAS |
42871-17-0 |
|---|---|
Fórmula molecular |
C7H8NaO4S+ |
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
sodium;5-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.Na/c1-5-2-3-6(8)4-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1 |
Clave InChI |
NQOLCVMEYUYVRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



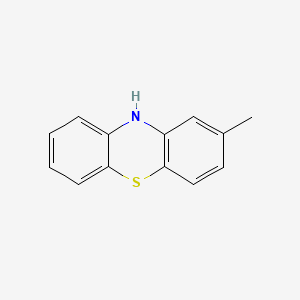
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

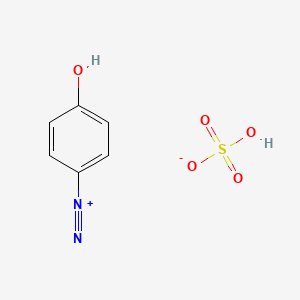


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

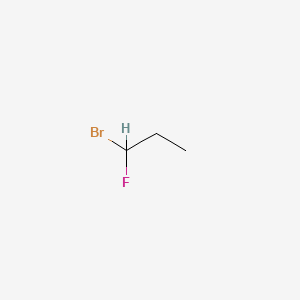

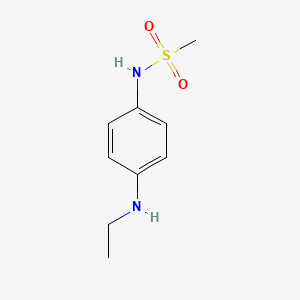
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
